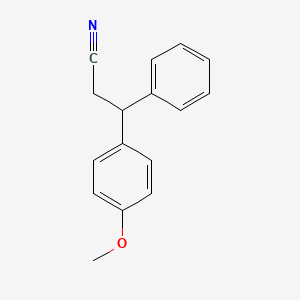
4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide
Overview
Description
4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide, also known as NBD-Cl, is a fluorescent reagent used in biochemical and physiological research. It is commonly used in the detection of proteins, amino acids, and other biomolecules.
Mechanism of Action
4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide works by reacting with primary amines in biomolecules to form stable fluorescent derivatives. The reaction occurs through nucleophilic substitution, with the chlorosulfonyl group of 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide being replaced by the primary amine group of the biomolecule.
Biochemical and Physiological Effects:
4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide has no known biochemical or physiological effects on living organisms. It is considered to be a safe and non-toxic reagent for use in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide in lab experiments include its high sensitivity and specificity for labeling biomolecules. It is also relatively easy to use and can be used in a wide range of applications.
The limitations of using 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide include its limited solubility in aqueous solutions and its sensitivity to pH and temperature. It is also not suitable for use in live cell imaging studies.
Future Directions
There are several future directions for the use of 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide in scientific research. One area of interest is the development of new labeling strategies for biomolecules using 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide. Another area of interest is the development of new fluorescent probes based on 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide for use in live cell imaging studies. Additionally, there is potential for the use of 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide in the development of new diagnostic tools for the detection of diseases such as cancer and Alzheimer's disease.
Scientific Research Applications
4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide is widely used in scientific research for the detection and analysis of biomolecules. It is commonly used in the labeling of proteins, peptides, and amino acids. 4-chloro-N-(5-nitro-1-naphthyl)benzenesulfonamide can also be used in the detection of nucleic acids, lipids, and carbohydrates.
properties
IUPAC Name |
4-chloro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-11-7-9-12(10-8-11)24(22,23)18-15-5-1-4-14-13(15)3-2-6-16(14)19(20)21/h1-10,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGZXSLGXBEQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-nitronaphthalen-1-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
![N-isopropyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4085827.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4085842.png)
![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4085858.png)
![7-(difluoromethyl)-5-methyl-3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4085866.png)


![N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
![2-chloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085893.png)
![7-(difluoromethyl)-5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085902.png)
![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4085917.png)
![(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4085931.png)
